1-(3,3-Difluorocyclobutyl)piperidin-4-one

Description

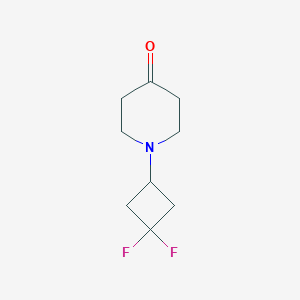

1-(3,3-Difluorocyclobutyl)piperidin-4-one is a bicyclic organic compound featuring a piperidin-4-one core (a six-membered ring with a ketone group at position 4) substituted with a 3,3-difluorocyclobutyl moiety at the nitrogen atom.

Properties

Molecular Formula |

C9H13F2NO |

|---|---|

Molecular Weight |

189.20 g/mol |

IUPAC Name |

1-(3,3-difluorocyclobutyl)piperidin-4-one |

InChI |

InChI=1S/C9H13F2NO/c10-9(11)5-7(6-9)12-3-1-8(13)2-4-12/h7H,1-6H2 |

InChI Key |

JEHFJSRAOGEUHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2CC(C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)piperidin-4-one typically involves the reaction of piperidin-4-one with a difluorocyclobutyl precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Structural Analysis

The compound 1-(3,3-Difluorocyclobutyl)piperidin-4-one (PubChem CID 130758481) is a piperidinone derivative with a 3,3-difluorocyclobutyl substituent at the nitrogen atom. Its molecular formula is C₉H₁₂F₂NO , and its SMILES notation is C1CC(=O)N(C1)CC2CC(C2)(F)F . Key structural features include:

-

A piperidin-4-one core, characterized by a six-membered ring with a ketone group at position 4.

-

A 3,3-difluorocyclobutyl substituent, introducing steric bulk and electron-withdrawing fluorine atoms.

2.1. Nucleophilic Attack on the Carbonyl Group

The ketone moiety in piperidin-4-one can undergo nucleophilic addition. For example:

-

Grignard or organometallic reagents (e.g., RMgX) may add to the carbonyl, forming alcohol derivatives.

-

Amine nucleophiles (e.g., NH₃, primary/secondary amines) could form imine or aminal intermediates.

-

Hydride reagents (e.g., NaBH₄, LiAlH₄) may reduce the ketone to a secondary alcohol (piperidin-4-ol) .

2.2. Enolate Formation

Deprotonation of the α-carbon to the ketone (e.g., using strong bases like LDA or NaH) could generate an enolate. This intermediate may react with:

-

Electrophiles (e.g., alkyl halides, aldehydes) for alkylation or acylation.

-

Alkylation agents to introduce new substituents at the α-position.

2.3. Ring-Opening Reactions

The piperidinone ring may undergo cleavage under acidic or basic conditions, though this is less likely due to the stability of the lactam structure. For example:

-

Hydrolysis with aqueous acid/base could yield a diamine or amino acid derivative.

2.4. Fluorine-Induced Reactivity

The 3,3-difluorocyclobutyl group introduces electron-withdrawing fluorine atoms, potentially lowering the ring’s electron density and influencing:

-

Stability under acidic/basic conditions .

-

Reactivity toward nucleophilic or electrophilic agents .

Comparison of Functional Groups and Reactions

The following table contrasts the reactivity of this compound with related compounds:

Challenges and Limitations

-

Limited direct data : Specific reaction mechanisms for this compound are not explicitly detailed in the provided sources.

-

Steric effects : The bulky difluorocyclobutyl group may hinder reaction efficiency.

-

Fluorine reactivity : While fluorine enhances stability, it may reduce nucleophilicity in certain contexts.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)piperidin-4-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,3-Difluorocyclobutyl)piperidin-4-one can be contextualized by comparing it to analogous piperidin-4-one derivatives. Key differences arise in the substituent groups, molecular weight, and inferred physicochemical properties. Below is a comparative analysis:

Structural and Molecular Comparisons

Calculated based on formula C₉H₁₃F₂NO (129 + 113 + 192 + 14 + 16 = 189.20).

Conformational and Electronic Effects

- Cyclobutyl vs. Aromatic Substituents : The 3,3-difluorocyclobutyl group in the target compound introduces ring puckering (as described by Cremer and Pople), which may restrict rotational freedom compared to planar aromatic substituents in 1-(3-fluorobenzyl)piperidin-4-one. This conformational rigidity could enhance binding specificity in drug-receptor interactions.

- Fluorine Positioning: The geminal difluoro substitution on the cyclobutyl ring increases electronegativity and may stabilize specific conformations through dipole interactions, unlike mono-fluorinated analogs like 1-(3-fluorobenzyl)piperidin-4-one.

Physicochemical and Functional Implications

- Lipophilicity : Fluorinated aromatic derivatives (e.g., 1-[(3-fluorophenyl)acetyl]piperidin-4-one) likely exhibit higher logP values compared to the aliphatic difluorocyclobutyl analog, affecting membrane permeability.

- Metabolic Stability : The difluorocyclobutyl group may resist oxidative metabolism better than benzyl or phenyl groups due to reduced aromaticity and stronger C-F bonds.

- Synthetic Accessibility : Cyclobutyl-containing compounds often require specialized ring-closing strategies (e.g., [2+2] cycloadditions), whereas benzyl-substituted analogs are synthesized via straightforward alkylation.

Biological Activity

1-(3,3-Difluorocyclobutyl)piperidin-4-one is a synthetic organic compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives, characterized by the presence of a cyclobutyl group with two fluorine atoms. The structure can be represented as follows:

This compound's unique fluorinated structure may influence its interaction with biological targets, enhancing its potency and selectivity.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes. Fluorination often enhances the binding affinity of compounds to their targets by modifying their electronic properties and lipophilicity .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can act as ligands for serotonin receptors, potentially offering therapeutic benefits for mood disorders .

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various pathogens, indicating potential applications in treating infections .

- Neuroprotective Effects : Certain derivatives have been noted for their ability to protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant effects of fluorinated piperidines in animal models. Results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic signaling due to increased receptor affinity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The study demonstrated that piperidine derivatives exhibited substantial inhibitory effects on bacterial growth, highlighting their potential as new antimicrobial agents .

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that certain piperidine derivatives could prevent neuronal cell death induced by oxidative stress. These findings suggest that modifications in the piperidine structure can lead to enhanced neuroprotective properties, making them candidates for further development in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.